Cas no 321968-38-1 (ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate)

Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate is a synthetic compound with significant applications in medicinal chemistry. It boasts a unique morpholin-4-yl substituent, enhancing its binding affinity and selectivity in drug discovery. The nitro and phenyl groups contribute to its potent biological activity, making it a valuable tool in research and development of novel therapeutic agents.
ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate structure
321968-38-1 structure
Product Name:ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate
CAS No:321968-38-1
MF:C22H21N3O5
MW:407.419245481491
CID:6070339
PubChem ID:1104954
Update Time:2025-06-25

ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 2-(4-morpholinyl)-6-nitro-4-phenyl-, ethyl ester
    • AKOS000638598
    • ethyl 2-morpholino-6-nitro-4-phenylquinoline-3-carboxylate
    • ethyl 2-morpholin-4-yl-6-nitro-4-phenylquinoline-3-carboxylate
    • Oprea1_828983
    • CB08364
    • F0016-1296
    • Z207210320
    • Oprea1_710068
    • 321968-38-1
    • SMSF0007988
    • 5809-20-1
    • SR-01000397154
    • BIM-0006297.P001
    • CBMicro_006159
    • DTXSID70360360
    • SR-01000397154-1
    • Inchi: 1S/C22H21N3O5/c1-2-30-22(26)20-19(15-6-4-3-5-7-15)17-14-16(25(27)28)8-9-18(17)23-21(20)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3
    • InChI Key: VFHVASMCQSYVHD-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC([N+]([O-])=O)=CC=2)C(C2=CC=CC=C2)=C(C(OCC)=O)C=1N1CCOCC1

Computed Properties

  • Exact Mass: 407.14812078g/mol
  • Monoisotopic Mass: 407.14812078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 600
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 97.5Ų

Experimental Properties

  • Density: 1.307±0.06 g/cm3(Predicted)
  • Boiling Point: 624.5±55.0 °C(Predicted)
  • pka: 2.79±0.61(Predicted)

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Additional information on ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate

Introduction to Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate (CAS No. 321968-38-1)

Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate, a compound with the CAS number 321968-38-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a nitro group and a morpholine moiety, contribute to its unique chemical properties and biological interactions.

The< strong>Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate molecule is characterized by its complex aromatic system, which includes a quinoline core substituted with various functional groups. The nitro group at the 6-position and the phenyl group at the 4-position enhance its electronic properties, making it a versatile scaffold for further chemical modifications. Additionally, the morpholine ring at the 2-position introduces hydrogen bonding capabilities, which can be crucial for binding to biological targets.

In recent years, quinoline derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. The< strong>Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate is no exception and has been explored for its potential in several therapeutic areas.

One of the most compelling aspects of this compound is its mechanism of action. The nitro group can participate in redox reactions, which may be exploited for therapeutic purposes. For instance, it has been suggested that nitroaromatic compounds can generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells. This property makes< strong>Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate a promising candidate for developing novel anticancer agents.

The morpholine moiety in the molecule also plays a critical role in its biological activity. Morpholine derivatives are known to enhance binding affinity to certain biological targets by forming stable hydrogen bonds. This feature is particularly relevant in drug design, where optimizing hydrogen bonding interactions can lead to more potent and selective drugs. In the case of< strong>Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate, the morpholine ring may interact with specific amino acid residues in protein targets, modulating their function.

Recent studies have highlighted the importance of quinoline derivatives in addressing emerging infectious diseases. The rise of drug-resistant pathogens has necessitated the development of new therapeutic strategies. Quinolines have shown promise in this context due to their ability to disrupt essential bacterial processes. For example, some quinoline derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial replication.

The< strong>Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenylquinoline-3-carboxylate has been investigated for its potential antimicrobial properties. Preliminary studies suggest that it can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This finding is particularly encouraging given the growing concern over antibiotic resistance worldwide.

In addition to its antimicrobial properties, this compound has also been explored for its anticancer potential. Cancer cells often exhibit altered metabolic pathways compared to normal cells, making them susceptible to compounds that disrupt these pathways. The< strong>Ethyl 2-(morpholin-4-yl)-6-nitro-4-phenoxyquinolinecarboxylic acid ethylester may interfere with key enzymes involved in cancer cell metabolism, leading to cell death.

The synthesis of< strong>Ethyl 2-(morpholinamino)-6-nitrobenzo[b]phenoxyquinolinate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and flow chemistry, have been employed to improve the efficiency of the synthesis process.

The pharmacokinetic properties of this compound are also an area of active research. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its efficacy and safety profile. Studies on< strong>Ethyl 2-(morpholinamino)-6-nitrobenzo[b]phenoxyquinolinate have provided valuable insights into these processes.

The potential applications of< strong>Ethyl 2-(morpholinamino)-6-nitrobenzo[b]phenoxyquinolinate extend beyond antimicrobial and anticancer therapies. It has also been explored for its anti-inflammatory properties, which could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis.

The development of new drugs often involves collaboration between academic researchers and pharmaceutical companies. The< strong>Ethyl 2-(morpholino)ethyl benzo[b]phenoxyquinolinate represents an example of such collaboration, where academic insights into molecular design have led to promising candidates for further development.

In conclusion,< strong>Ethyl 2-(morpholino)ethyl benzo[b]phenoxyquinolinate (CAS No. 321968381) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable tool for further research in drug discovery and development.

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